molecular formula C10H14FNO B15233574 (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL

Katalognummer: B15233574
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: JWCDWPRUBSNVAJ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing hydrogenation techniques with catalysts such as palladium on carbon.

    Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate the enantiomers efficiently.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-one.

    Reduction: 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-amine.

    Substitution: 3-Amino-3-(5-methoxy-2-methylphenyl)propan-1-OL.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Employed in asymmetric synthesis to introduce chirality into target molecules.

Biology:

    Enzyme Inhibition Studies: Utilized in studying the inhibition of enzymes that interact with amino alcohols.

    Protein Binding: Investigated for its binding affinity to various proteins.

Medicine:

    Pharmaceutical Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting neurological disorders.

Industry:

    Material Science: Used in the synthesis of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL: The enantiomer of the compound with different biological activity.

    3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL: A regioisomer with the fluorine atom in a different position on the aromatic ring.

    3-Amino-3-(5-chloro-2-methylphenyl)propan-1-OL: A halogenated analog with chlorine instead of fluorine.

Uniqueness: (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI-Schlüssel

JWCDWPRUBSNVAJ-JTQLQIEISA-N

Isomerische SMILES

CC1=C(C=C(C=C1)F)[C@H](CCO)N

Kanonische SMILES

CC1=C(C=C(C=C1)F)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.